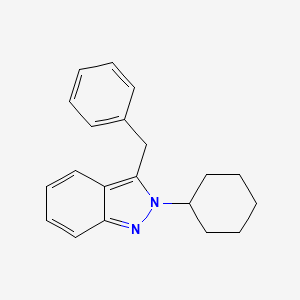

3-Benzyl-2-cyclohexylindazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

3-benzyl-2-cyclohexylindazole |

InChI |

InChI=1S/C20H22N2/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21-22(20)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2 |

InChI Key |

VSHWGRAXNFMAJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(=C3C=CC=CC3=N2)CC4=CC=CC=C4 |

Origin of Product |

United States |

Mechanistic Biological Evaluation of 3 Benzyl 2 Cyclohexylindazole and Its Analogs

Exploration of Potential Biological Targets

The indazole scaffold and its derivatives are known to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. researchgate.netnih.gov The specific substitutions on the indazole ring system, such as the N-2 cyclohexyl and C-3 benzyl (B1604629) groups, are crucial in determining the target affinity and selectivity.

Enhancer of Zeste Homolog 2 (EZH2)

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase, specifically methylating histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Overexpression of EZH2 is implicated in the progression of various cancers, making it a significant therapeutic target. nih.gov Pharmacological inhibition of EZH2 has been shown to sensitize multiple myeloma (MM) cells to DNA-damaging agents and promote apoptosis. nih.gov

While direct inhibition of EZH2 by 3-Benzyl-2-cyclohexylindazole has not been reported, the indazole scaffold is considered a bioisostere of the indole (B1671886) nucleus, which is a core component of known EZH2 inhibitors like GSK126. nih.govnih.govchemie-brunschwig.ch GSK126 is a potent and highly selective S-adenosyl-methionine-competitive inhibitor of EZH2 that has been demonstrated to decrease global H3K27me3 levels, reactivate silenced PRC2 target genes, and inhibit the proliferation of EZH2 mutant lymphoma cell lines. nih.gov This bioisosteric relationship suggests the potential for designing indazole-based EZH2 inhibitors.

Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610). Its inhibition is a major focus in the development of agents for hyperpigmentation disorders and in cosmetic applications. Research into structurally related compounds provides strong evidence that analogs featuring benzyl and cyclohexyl groups can be potent tyrosinase inhibitors.

Studies on a series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs revealed potent mushroom tyrosinase inhibition. mdpi.comnih.gov In particular, an analog with a 2,4-dihydroxyphenyl group showed an IC₅₀ value of 90 nM, which was 214 times more potent than the reference inhibitor, kojic acid. nih.gov Kinetic studies showed these compounds act as competitive inhibitors. mdpi.comnih.gov

Similarly, a series of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs also demonstrated significant tyrosinase inhibitory activity. mdpi.comnih.gov Analogs with 2,4-dihydroxy and 3,4-dihydroxy substitutions on the benzylidene ring were found to be more potent inhibitors of mushroom tyrosinase than kojic acid. mdpi.comnih.gov These findings underscore the importance of the benzyl and cyclohexyl moieties for potent enzyme inhibition.

Table 1: Tyrosinase Inhibitory Activity of Selected Analogs

| Compound/Analog | Scaffold | Key Groups | IC₅₀ (µM) vs. Mushroom Tyrosinase | Reference(s) |

| Analog 3 with 2,4-dihydroxyphenyl | 3-benzyl-2-thioxothiazolidin-4-one | Benzyl, 2,4-dihydroxybenzylidene | 0.09 | nih.gov |

| Analog 2 with 3,4-dihydroxyphenyl | 3-cyclohexyl-2-thioxothiazolidin-4-one | Cyclohexyl, 3,4-dihydroxybenzylidene | 5.21 | mdpi.comnih.gov |

| Analog 3 with 2,4-dihydroxyphenyl | 3-cyclohexyl-2-thioxothiazolidin-4-one | Cyclohexyl, 2,4-dihydroxybenzylidene | 1.03 | mdpi.comnih.gov |

| Kojic Acid (Reference) | - | - | 19.22 - 25.26 | mdpi.comnih.govmdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

RT-associated RNase H

The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is essential for viral replication, making it a validated target for antiretroviral drug development. researchgate.net Inhibitors targeting the RNase H active site are actively being pursued.

Research on 3-hydroxypyrimidine-2,4-dione (HPD) derivatives identified a subtype with a cyclohexylmethyl group at the C-6 position that dually inhibited both the polymerase and RNase H functions of RT. nih.gov Interestingly, the synthetic precursor lacking the 3-OH group only inhibited the polymerase function, highlighting the specific role of the core structure in RNase H inhibition. nih.gov Other studies have identified inhibitors containing a benzyl ring that bind to the RNase H active site. nih.gov These findings suggest that the cyclohexyl and benzyl groups found in this compound are compatible with RNase H inhibition, contingent on the appropriate core scaffold.

Indazole derivatives are known for their ability to interact with a variety of receptors, which accounts for their broad pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV effects. researchgate.net

A well-known example of an indazole-based drug is Granisetron, which is a potent and selective antagonist of the serotonin (B10506) 5-HT₃ receptor and is used as an antiemetic. nih.govdrugbank.com Another example is Benzydamine, a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties. drugbank.com The diverse activities of these approved drugs illustrate the versatility of the indazole scaffold in receptor-targeted drug design. Although specific receptor interaction profiles for this compound are not available, the established activities of other indazoles suggest its potential to interact with various receptor systems, pending experimental validation.

Cellular Pathway Modulation by this compound Derivatives

The biological activity of analogs of this compound has been demonstrated in various in vitro cellular models. For instance, the tyrosinase-inhibiting analogs mentioned previously have shown significant anti-melanogenic effects in B16F10 melanoma cells. mdpi.comnih.gov

Treatment of α-MSH-stimulated B16F10 cells with (Z)-3-benzyl-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one (Analog 3 ) resulted in a potent reduction of both melanin content and cellular tyrosinase activity without inducing cytotoxicity. mdpi.comnih.gov This indicates that the compound's primary cellular effect is the direct inhibition of the melanogenesis pathway. mdpi.com Furthermore, this analog exhibited strong antioxidant capacity by scavenging reactive oxygen species, which may also contribute to its anti-melanogenic effect. mdpi.com

The induction of apoptosis (programmed cell death) and the arrest of the cell cycle are key mechanisms for many anticancer agents. While data for this compound is not available, studies on related heterocyclic compounds demonstrate the potential for this class of molecules to modulate these critical cellular pathways.

For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce cell cycle arrest and apoptosis in breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cell lines. nih.gov These effects were linked to the inhibition of the EGFR kinase. nih.gov Similarly, a benzoxazole (B165842) derivative, K313, was found to induce moderate G0/G1 phase cell cycle arrest and apoptosis in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.gov The apoptotic mechanism involved the activation of caspases and a decrease in the mitochondrial membrane potential. nih.gov

Furthermore, the inhibition of EZH2, a potential target for indazoles, has been shown to promote caspase-dependent apoptosis in multiple myeloma cells, particularly when combined with DNA-damaging agents. nih.gov These findings from related heterocyclic systems suggest that indazole derivatives, including potentially this compound, could be developed as agents that induce apoptosis and cell cycle arrest in cancer cells.

Table 2: Apoptosis and Cell Cycle Effects of Related Heterocyclic Analogs

| Compound Type | Cell Lines | Cellular Effects | Target/Pathway Implicated | Reference(s) |

| Benzimidazole-oxadiazole derivative | MDA-MB-231, SKOV3, A549 | Cell cycle arrest, Apoptosis induction | EGFR kinase | nih.gov |

| Benzoxazole derivative (K313) | Nalm-6, Daudi (Leukemia, Lymphoma) | G0/G1 cell cycle arrest, Apoptosis induction | Caspase activation | nih.gov |

| EZH2 Inhibitor (GSK126) | RPMI8226, H929 (Multiple Myeloma) | Augments DNA damage-induced apoptosis | EZH2 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Pharmacological Classification and Chemotype Analysis within Indazoles

The indazole ring is a bicyclic heteroaromatic system consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.org It exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable. nih.gov This structural feature is critical, as the position of substitution on the nitrogen atom (N-1 or N-2) results in distinct regioisomers with different physicochemical properties and biological activities. nih.govrug.nl

Indazole is considered a "privileged scaffold" in medicinal chemistry and is often used as a bioisostere for the indole nucleus. chemie-brunschwig.chpnrjournal.com This relationship allows for "scaffold hopping," a strategy where the core of a known inhibitor is replaced to generate a new chemotype with potentially improved properties. A notable example is the transformation of indole-2-carboxylic acid-based selective MCL-1 inhibitors into 2-substituted-3-acylsulfonamide indazoles, which function as dual MCL-1/BCL-2 inhibitors. nih.gov This highlights how subtle changes to the indazole chemotype can significantly alter the pharmacological profile.

Pharmacologically, indazole derivatives are a diverse class of compounds:

Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors. Axitinib, for example, is an indazole derivative that potently inhibits vascular endothelial growth factor receptors (VEGFRs) and is used to treat advanced renal cell carcinoma. drugbank.compnrjournal.com

Anti-inflammatory Agents: Benzydamine is an indazole-based NSAID used for its anti-inflammatory and analgesic effects. drugbank.com

Serotonin Receptor Antagonists: Granisetron is a selective 5-HT₃ receptor antagonist, demonstrating the utility of the indazole chemotype in targeting G-protein coupled receptors. drugbank.com

The specific compound, this compound, belongs to the 2H-indazole class of derivatives. The N-2 substitution with a cyclohexyl group and C-3 substitution with a benzyl group define its particular chemotype. The lipophilic nature of both the cyclohexyl and benzyl groups would significantly influence its pharmacokinetic properties and its interaction with biological targets, likely favoring binding sites with hydrophobic pockets.

Structure Activity Relationship Sar Studies of 3 Benzyl 2 Cyclohexylindazole Derivatives

Influence of the Benzyl (B1604629) Moiety on Biological Activity

The benzyl group attached to the C-3 position of the indazole ring is a significant determinant of biological activity. Its aromatic nature and the potential for substitution on the phenyl ring allow for fine-tuning of the molecule's electronic and steric properties.

Modifications to the phenyl ring of the benzyl group have been shown to dramatically alter the biological efficacy of related heterocyclic compounds. Studies on analogous N-substituted indazoles and other heterocyclic systems demonstrate that the placement of various functional groups can enhance potency.

For instance, in a series of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles developed as anti-angiogenic agents, specific substitutions on the benzyl ring were found to be highly effective. Derivatives featuring a 4-chloro, 4-methyl, or 4-methoxy group on the benzyl moiety exhibited significant anti-angiogenic activity. This suggests that both electron-withdrawing and electron-donating groups in the para position can be favorable.

In other related heterocyclic structures, such as nitroquinoxalines, a clear correlation has been established between the hydrophobicity of the benzyl para-substituent and its ability to induce biological effects like DNA structural modulation and cytotoxicity. The observed order of activity, guided by the polarity and resulting molecular topology of the substituent, was found to be: -I > -CF₃ > -Br > -Me > -OMe > -OH. The most hydrophobic derivative, with a para-iodo benzyl group, caused the greatest disruption of biological macromolecules.

The following table summarizes the impact of benzyl ring substituents on the biological activity of related heterocyclic compounds.

| Substituent (at para-position) | Observed Effect | Compound Class |

| -Cl, -CH₃, -OCH₃ | Significant anti-angiogenic activity | N2-benzyl-indazoles |

| -I | Maximum disruption of DNA base pairing | Nitroquinoxalines |

| -CF₃ | High activity, less than iodo- | Nitroquinoxalines |

| -Br | Moderate to high activity | Nitroquinoxalines |

| -CH₃ | Moderate activity | Nitroquinoxalines |

| -OCH₃ | Lower activity | Nitroquinoxalines |

| -OH | Least activity in the series | Nitroquinoxalines |

This table presents data compiled from studies on various heterocyclic compounds to illustrate the general principles of substituent effects on a benzyl moiety.

Furthermore, studies on 1-benzyl indazole derivatives showed that fluoro or cyano substitutions at the ortho position of the benzene (B151609) ring resulted in improved inhibitory activity. researchgate.net This indicates that the position of the substituent (ortho, meta, or para) is as crucial as its chemical nature.

The conformational freedom of the 3-benzyl group, specifically the rotation around the bond connecting the methylene (B1212753) bridge to the indazole C-3 atom, is a critical factor in its interaction with biological targets. The orientation of the phenyl ring relative to the indazole core can influence binding affinity by optimizing hydrophobic and electronic interactions within a receptor pocket. While specific conformational studies on 3-benzyl-2-cyclohexylindazole are not widely available, research on analogous structures highlights the importance of this feature. The ability of the benzyl group to adopt a specific, low-energy conformation is often a prerequisite for potent biological activity.

Impact of the 2-Cyclohexyl Substitution on Biological Profiles

The substituent at the N-2 position of the indazole ring plays a pivotal role in modulating the molecule's properties. The use of a cyclohexyl group introduces specific steric bulk and lipophilicity that can significantly influence receptor binding and pharmacokinetic profiles.

The non-planar, chair-like conformation of the cyclohexyl ring introduces distinct stereochemical features. The orientation of the indazole ring relative to the cyclohexyl group (axial vs. equatorial) can lead to different stereoisomers with potentially distinct biological activities. Studies on the stereoselective reduction of related cyclohexyl systems confirm that the facial selectivity of chemical reactions is highly dependent on the ring's substituents and conformation. acs.org In the context of SAR, a moderately sized cyclic alkyl substituent like cyclohexyl has been shown to provide optimal enantioselectivity and yield in certain catalytic reactions compared to bulkier cycloalkyl groups, highlighting the importance of its specific size and shape. acs.org This implies that the precise three-dimensional arrangement of the cyclohexyl group is crucial for effective interaction with chiral biological targets like enzymes and receptors.

The size of the cycloalkyl group at the N-2 position is a key variable in SAR. Research on other classes of biologically active molecules, such as brassinosteroids, has shown that varying the ring size of a cycloalkyl substituent can have a profound effect on potency. nih.gov In that specific case, decreasing the ring size from cyclohexyl to cyclobutyl and cyclopropyl (B3062369) led to a significant increase in activity. nih.gov This suggests that for a given biological target, there is an optimal ring size that best fits the binding pocket.

A comparative study on catalytic systems also revealed a similar trend, where the moderately sized cyclohexyl group provided superior results in terms of yield and enantioselectivity compared to the larger cycloheptyl group, which saw a reduction in both metrics. acs.org This indicates that while a certain degree of steric bulk is necessary, excessive size can be detrimental to activity. Therefore, for this compound derivatives, variations such as cyclopentyl or cycloheptyl at the N-2 position would likely result in different biological potencies.

The following table illustrates the effect of cycloalkyl ring size on activity in a model system.

| Cycloalkyl Group | Relative Activity/Yield | Observation |

| Cycloheptyl | Lower | Reduced enantioselectivity and yield acs.org |

| Cyclohexyl | Optimal | Best enantioselectivity and yield in the series acs.org |

| Cyclopentyl | --- | (Data not available in the specific study) |

| Cyclobutyl | Higher | More potent than larger rings in brassinosteroids nih.gov |

| Cyclopropyl | Highest | Most potent in the brassinosteroid series nih.gov |

This table is based on data from different molecular systems to demonstrate the general principle of how cycloalkyl ring size can impact biological outcomes.

Indazole Core Modifications and Their Consequences for SAR

The indazole nucleus itself is a versatile scaffold that can be modified to optimize biological activity. nih.gov The relative orientation of the substituents at positions 2 and 3 is a defining feature of this compound class.

The position of the nitrogen atoms within the heterocyclic core is fundamentally important. Indazoles exist as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H form being generally more stable. nih.gov The synthesis of N-substituted indazoles can result in a mixture of N-1 and N-2 isomers, and their separation is crucial as they often possess different biological activities. The choice of a 2-substituted indazole, such as this compound, over its N-1 counterpart is a key design element.

Further modifications can be made to the benzene portion of the indazole ring. Introducing substituents such as halogens, alkyl, or alkoxy groups at positions 4, 5, 6, or 7 can alter the electronic properties, solubility, and metabolic stability of the entire molecule. For example, studies on 2,3-diphenyl-2H-indazole derivatives showed that moving substituents from the phenyl group at position 2 to the phenyl group at position 3 had a significant impact on antiprotozoal activity. nih.gov This underscores the sensitivity of the biological activity to the precise placement of functional groups around the core structure. Bioisosteric replacement of the indazole core with other heterocyclic systems, such as pyrazolopyridines, has also been explored, often leading to compounds with altered or improved activity profiles. researchgate.net

Computational and Theoretical Investigations of 3 Benzyl 2 Cyclohexylindazole

Molecular Docking Simulations of 3-Benzyl-2-cyclohexylindazole-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein.

While specific docking studies on this compound are not available, research on structurally related indazole derivatives provides a framework for predicting its potential binding characteristics. For instance, docking studies on various N-alkylated and C3-substituted indazoles have demonstrated their ability to fit into the binding pockets of diverse protein targets, including kinases and receptors. The predicted binding affinities for these analogs often fall within the nanomolar to low micromolar range, suggesting that this compound could also exhibit significant binding to specific biological targets. nih.govnih.gov

A representative set of binding affinities for analogous N-substituted indazole derivatives from literature is presented in Table 1.

Table 1: Predicted Binding Affinities of Analogous N-Substituted Indazole Derivatives against Various Protein Targets

| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| 1-Butyl-N-(3-bromophenyl)-1H-indazole-3-carboxamide | Renal Cancer-Related Protein (PDB: 6FEW) | -8.5 | ASP784, LYS655, MET699 |

| 1-Butyl-N-(3-chlorophenyl)-1H-indazole-3-carboxamide | Renal Cancer-Related Protein (PDB: 6FEW) | -8.7 | ASP784, LYS655, ILE675, LEU679 |

| 1-Butyl-N-(p-tolyl)-1H-indazole-3-carboxamide | Renal Cancer-Related Protein (PDB: 6FEW) | -8.2 | ASP784, LYS655, ILE685 |

Data is illustrative and sourced from studies on analogous compounds to infer potential interactions of this compound. nih.govresearchgate.net

Some indazole derivatives have been identified as allosteric modulators, meaning they bind to a site on the protein that is distinct from the primary (orthosteric) binding site, thereby influencing the protein's activity. For example, a series of indazole arylsulfonamides have been shown to act as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). nih.gov This suggests that this compound could potentially act as an allosteric modulator for certain receptors. The bulky cyclohexyl and benzyl (B1604629) groups might favor binding to allosteric pockets, which are often more hydrophobic and less conserved than orthosteric sites. The identification of such potential allosteric interactions would require specific screening against known allosterically regulated proteins.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring and the benzyl substituent, while the LUMO would also be distributed across the aromatic system. DFT calculations on analogous N-alkylated indazole derivatives have shown HOMO-LUMO gaps in the range of 4-5 eV, suggesting a relatively stable electronic structure. nih.govrsc.org The specific energies of the HOMO and LUMO for this compound would be influenced by the electronic effects of the benzyl and cyclohexyl groups.

Table 2: Calculated Frontier Molecular Orbital Energies for Analogous Indazole Derivatives

| Compound/Analog | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide | -6.21 | -1.15 | 5.06 |

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | -6.35 | -1.42 | 4.93 |

| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide | -6.41 | -1.48 | 4.93 |

Data is illustrative and sourced from DFT calculations on analogous compounds. nih.gov

Computational analysis of reaction pathways can provide deep insights into the mechanisms of chemical reactions, including the synthesis of complex molecules. The synthesis of this compound would likely involve the N-alkylation of a 3-benzylindazole precursor. The regioselectivity of N-alkylation of indazoles is a well-studied area, with the outcome often depending on the reaction conditions. nih.gov

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions within a biological system, such as a protein binding pocket or a lipid membrane.

While no MD simulations have been reported specifically for this compound, studies on related systems can offer valuable predictions. An MD simulation of an N-cyclohexyl-1,2,4-oxadiazole derivative, a different heterocyclic system but containing the same N-cyclohexyl group, demonstrated stable interactions within the active site of its target enzyme. rsc.org This suggests that the cyclohexyl group in this compound would likely adopt a stable conformation within a hydrophobic pocket of a target protein, contributing to the stability of the protein-ligand complex.

MD simulations of a protein-ligand complex involving this compound would be expected to reveal the flexibility of the benzyl and cyclohexyl groups and how they adapt to the dynamic nature of the protein's binding site. Key metrics from such a simulation, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would indicate the stability of the complex and the mobility of different parts of the molecule and the protein. These simulations could also elucidate the role of water molecules in mediating protein-ligand interactions and provide a more accurate estimation of the binding free energy.

Conformational Dynamics and Stability

Theoretical studies on similar bicyclic heterocyclic systems with bulky substituents provide insights into the probable stable conformations. For instance, computational analyses of N-substituted thiazoles have revealed the importance of attractive dipole-dipole interactions and weak stabilizing interactions in determining conformational preferences. In the case of this compound, the cyclohexyl group likely exists in a stable chair conformation to minimize steric strain. The relative orientation of the benzyl group with respect to the indazole ring will be influenced by a balance of steric repulsion and potential non-covalent interactions.

Potential energy surface scans of related molecules, such as (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, have been performed to understand rotational barriers. bohrium.comresearchgate.net Similar calculations for this compound would likely reveal multiple local energy minima corresponding to different rotational isomers (rotamers). The global minimum energy conformation would represent the most stable and populated state in the absence of external influences.

Table 1: Predicted Conformational Features of this compound Based on Analogous Systems

| Structural Moiety | Predicted Stable Conformation | Influencing Factors |

| Cyclohexyl Ring | Chair conformation | Minimization of steric strain |

| Benzyl Group | Rotation around the C-C bond connecting to the indazole ring | Steric hindrance, potential for π-π stacking interactions |

| N-Cyclohexyl Bond | Equatorial position favored over axial on the cyclohexyl ring | Avoidance of 1,3-diaxial interactions |

This table is a predictive summary based on general principles of conformational analysis and findings for structurally related compounds.

Solvent Effects and Membrane Permeation Prediction

The behavior of this compound in different environments is crucial for its potential applications. Solvent effects can influence its stability, reactivity, and ability to cross biological membranes.

Computational studies on thiazole (B1198619) and thiadiazole systems have shown that both solvent polarity and hydrogen bonding capabilities significantly affect the electronic environment of the heterocyclic nitrogen atoms. rsc.org For this compound, polar solvents are expected to stabilize the molecule through dipole-dipole interactions. The extent of this stabilization will depend on the molecule's calculated dipole moment in its various conformations.

The prediction of membrane permeation is a critical aspect of in-silico drug design. While direct experimental data for this compound is unavailable, predictions can be made based on its physicochemical properties. Computational methods, such as those employing all-atom force fields, can calculate the free energy changes associated with transferring a molecule from an aqueous environment to a lipid membrane. nih.gov These calculations have been shown to be more predictive than simpler measures like clogP because they account for the molecule's three-dimensional conformation. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for a series of 3-alkoxy-1-benzyl-5-nitroindazoles have been computationally determined, offering a glimpse into how such molecules might behave. nih.gov These studies often calculate properties like aqueous solubility, blood-brain barrier penetration, and human intestinal absorption.

Table 2: Predicted ADMET Properties for Structurally Related Indazole Derivatives

| Compound Series | Predicted Property | Significance for Permeation |

| 3-Alkoxy-1-benzyl-5-nitroindazoles | Aqueous Solubility (LogS) | Influences bioavailability and absorption. |

| 3-Alkoxy-1-benzyl-5-nitroindazoles | Blood-Brain Barrier (BBB) Penetration | Predicts potential for central nervous system activity. |

| 3-Alkoxy-1-benzyl-5-nitroindazoles | Human Intestinal Absorption (HIA) | Indicates the likelihood of absorption after oral administration. |

| Peptidic Small Molecules | Free Energy of Transfer (Water to Membrane) | A direct computational measure of membrane permeability. nih.gov |

This table is based on findings for the specified classes of compounds and is intended to be illustrative of the types of predictions made for related structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

QSAR is a computational technique that correlates the chemical structure of compounds with their biological activity. For indazole derivatives, QSAR models have been developed to predict their potency for various biological targets.

Predictive Models for Biological Potency

QSAR studies on indazole derivatives have successfully identified key structural features that influence their biological activity. For instance, 3D-QSAR models have been developed for indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a target in cancer therapy. nih.gov These models use steric and electrostatic fields to generate predictive maps, providing a framework for designing new, more potent inhibitors. nih.gov

In a typical QSAR study, a set of known indazole derivatives with measured biological activities is used to build a model. Descriptors, which are numerical representations of the molecules' properties (e.g., steric, electronic, hydrophobic), are calculated. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to create an equation that links these descriptors to the observed activity. semanticscholar.org

Table 3: Statistical Parameters from a Representative 2D-QSAR Model for Anti-IAV Activity of Indole (B1671886) Analogs

| Statistical Parameter | Value | Description |

| r² (training set) | 0.8861 | Coefficient of determination for the training set. |

| q² (cross-validation) | 0.7864 | Cross-validated correlation coefficient, indicating predictive ability. |

This table is adapted from a study on indole derivatives as influenza A virus inhibitors and serves as an example of the statistical validation of a QSAR model. semanticscholar.org

Pharmacophore Elucidation Based on this compound Structures

Pharmacophore modeling is another computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

For indazole derivatives, pharmacophore models have been generated for various targets. A study on indazole derivatives as HIF-1α inhibitors identified a five-point pharmacophore hypothesis (A₁D₂R₃R₄R₅_4), where 'A' represents a hydrogen bond acceptor, 'D' a hydrogen bond donor, and 'R' an aromatic ring. nih.gov

Table 4: Common Pharmacophoric Features Identified in Studies of Indazole Derivatives

| Pharmacophoric Feature | Potential Corresponding Moiety in this compound |

| Aromatic Ring | Benzyl group, Indazole ring |

| Hydrophobic Group | Cyclohexyl group, Benzyl group |

| Hydrogen Bond Acceptor | Nitrogen atoms of the indazole ring |

This table illustrates how the structural components of this compound could correspond to common pharmacophoric features.

Preclinical Research Paradigms and Non Clinical Applications

In Vitro Pharmacological Characterization of 3-Benzyl-2-cyclohexylindazole Analogs

The initial stages of preclinical assessment for this compound analogs are conducted in vitro, utilizing a variety of cell-based and biochemical assays. These studies are fundamental for understanding how these compounds interact with biological systems at a molecular and cellular level.

Cell-Based Assays for Target Engagement and Phenotypic Screening

Cell-based assays are indispensable tools for determining if a compound can enter a cell and interact with its intended molecular target, a concept known as target engagement. digitellinc.comdiscoverx.com These assays provide a more biologically relevant context than purified protein assays by assessing the compound's activity within a living cell. discoverx.comyoutube.com For indazole derivatives, these assays can confirm cell permeability and the ability to bind to specific intracellular proteins. youtube.comnih.gov

Target Engagement Assays: These assays measure the direct interaction between a compound and its protein target within a cell. discoverx.com Techniques like the InCELL Hunter™ and InCELL Pulse™ assays can be employed to quantify the binding of indazole analogs to their targets. youtube.com These methods often rely on principles such as protein stabilization or thermal shift upon compound binding to generate a measurable signal. youtube.com The ability to quantify target engagement in a cellular environment is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. nih.gov

Phenotypic Screening: This approach involves testing compounds in cellular models of a disease to identify substances that produce a desired change in the cell's phenotype, or observable characteristics. wikipedia.org For instance, if a this compound analog is being investigated as an anti-cancer agent, it would be screened against various cancer cell lines to assess its ability to inhibit cell proliferation or induce apoptosis (programmed cell death). rsc.orgresearchgate.net High-content screening, which allows for the simultaneous monitoring of multiple cellular parameters, can provide a comprehensive view of a compound's effects. wikipedia.org A recent study on indazole derivatives identified a compound, 2f, that demonstrated potent growth inhibitory activity against several cancer cell lines. rsc.orgresearchgate.net

The following table summarizes the types of cell-based assays used in the characterization of indazole analogs:

| Assay Type | Purpose | Example Application for Indazole Analogs |

| Target Engagement | To confirm a compound enters the cell and binds to its intended molecular target. | Quantifying the binding affinity of a this compound analog to a specific kinase within a cancer cell line. discoverx.comnih.gov |

| Phenotypic Screening | To identify compounds that produce a desired biological effect in a cellular model of disease. | Screening a library of indazole derivatives for their ability to inhibit the growth of breast cancer cells. rsc.orgresearchgate.net |

| Proliferation Assays | To measure the effect of a compound on cell growth. | Determining the IC50 value (concentration that inhibits 50% of cell growth) of an indazole analog in various cancer cell lines. nih.gov |

| Apoptosis Assays | To determine if a compound induces programmed cell death. | Assessing the ability of an indazole derivative to trigger apoptosis in tumor cells by measuring markers like cleaved caspase-3. rsc.orgresearchgate.net |

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays are performed using purified enzymes or receptors to directly measure the interaction of a compound with its molecular target in a controlled, cell-free environment. These assays are crucial for determining a compound's potency and selectivity.

Enzyme Inhibition Assays: Many indazole derivatives have been investigated as inhibitors of various enzymes, particularly protein kinases, which play a critical role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov These assays measure the ability of a compound to reduce the activity of a specific enzyme. For example, researchers have evaluated indazole derivatives as inhibitors of fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and Aurora kinases. nih.govresearchgate.net The results of these assays are typically reported as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Receptor Binding Assays: These assays are used to determine the affinity and selectivity of a compound for a particular receptor. While much of the research on indazole derivatives has focused on enzyme inhibition, some studies have explored their interaction with receptors. For example, some indazole derivatives have been investigated as antagonists for the serotonin (B10506) 5-HT3 receptor. pnrjournal.com A recent study also identified SGLT1 as a potential target for a novel carbohydrate-substituted indazole derivative, which was found to bind to and destabilize receptor tyrosine kinases like EGFR and VEGFR2/3. biorxiv.org

The table below provides examples of biochemical assay data for various indazole derivatives:

| Compound/Derivative | Target Enzyme/Receptor | Assay Type | Potency (IC50) | Reference |

| Compound 82a | Pim-1, Pim-2, Pim-3 Kinases | Enzymatic Assay | 0.4 nM, 1.1 nM, 0.4 nM | nih.gov |

| Compound 109 | EGFR T790M, EGFR Kinases | Enzymatic Assay | 5.3 nM, 8.3 nM | nih.gov |

| Compound 114 | CDK8, CDK19 | Biochemical Assay | 2.3 nM, 2.6 nM | nih.gov |

| Compound 119 | ERK1, ERK2 | Enzymatic Assay | 20 nM, 7 nM | nih.gov |

| Compounds 121, 122 | IDO1 Enzyme | Enzymatic Assay | 720 nM, 770 nM | nih.gov |

| Compound 16 | COX-2 | Enzymatic Inhibition Assay | - | nih.gov |

In Vivo Preclinical Models for Efficacy Assessment (Non-Human)

Following promising in vitro results, the evaluation of this compound analogs progresses to in vivo studies in animal models. These studies are essential for assessing the efficacy, safety, and pharmacokinetic profile of a compound in a whole living organism.

Animal Model Selection and Justification for Indazole Derivatives

The choice of an appropriate animal model is critical for the relevance and success of preclinical efficacy studies. The selection depends on the therapeutic area and the specific biological target of the indazole derivative. For instance, in cancer research, xenograft models are commonly used, where human tumor cells are implanted into immunocompromised mice. nih.govrsc.org This allows for the evaluation of a compound's anti-tumor activity against human cancers in a living system. rsc.org For example, a mouse model of colon cancer was used to evaluate the efficacy of the PLK4 inhibitor CFI-400945, an indazole derivative. nih.gov Similarly, the 4T1 mouse breast cancer model has been used to assess the in vivo anti-tumor effects of other indazole compounds. rsc.orgresearchgate.netrsc.org

In the context of inflammatory diseases, animal models that mimic the inflammatory process are employed. For example, the carrageenan-induced paw edema model in rats is a well-established method for screening compounds with potential anti-inflammatory activity. researchgate.net This model was used to demonstrate the dose-dependent anti-inflammatory effects of various indazole derivatives. researchgate.net

Pharmacodynamic Biomarker Identification in Preclinical Setting

Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a therapeutic intervention. nih.gov In preclinical studies, identifying and monitoring PD biomarkers is crucial for demonstrating that a compound is engaging its target and having the desired biological effect in vivo. For example, in the evaluation of an anti-cancer indazole derivative, a reduction in the levels of a specific phosphorylated protein downstream of the target kinase could serve as a PD biomarker. In a study of an indazole derivative (2f) in a breast cancer model, the levels of Ki67 (a proliferation marker), cleaved caspase-3 (an apoptosis marker), and MMP9 (a metastasis marker) in tumor tissues were used as PD biomarkers to assess the drug's effect. rsc.org The use of PD biomarkers can help to streamline the development of new drugs. nih.gov

Investigational New Drug (IND)-Enabling Studies Design

Before a new drug can be tested in humans, a comprehensive package of preclinical data must be submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), in an Investigational New Drug (IND) application. allucent.com These IND-enabling studies are designed to provide a thorough assessment of the drug's safety and pharmacological profile.

The design of IND-enabling studies for indazole derivatives would be guided by the intended clinical application and would typically include:

Pharmacology Studies: These studies confirm the drug's mechanism of action and efficacy in relevant animal models. allucent.com

Pharmacokinetic Studies: These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the drug in animals. allucent.com This information is critical for determining the appropriate dosing regimen in humans.

Toxicology Studies: A battery of toxicology studies is conducted to identify potential toxicities and establish a safe starting dose for clinical trials. allucent.com This includes single-dose and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent).

Novel Approach Methodologies (NAMs) in Preclinical Evaluation

The preclinical evaluation of novel chemical entities is increasingly shifting from traditional animal testing towards more human-relevant, efficient, and ethical alternatives known as Novel Approach Methodologies (NAMs). These advanced platforms, including microphysiological systems and computational modeling, offer a more nuanced understanding of a compound's potential effects before it reaches clinical trials. For new indazole derivatives like this compound, NAMs provide a critical framework for early-stage assessment of bioactivity and pharmacokinetic profiles. The goal of employing these methods is to generate data on absorption, distribution, metabolism, excretion, and toxicity (ADMET) more rapidly and with greater human relevance. audreyli.com

Organ-on-a-Chip (OoC) technology represents a significant leap forward in preclinical testing, offering a dynamic, three-dimensional in vitro environment that mimics the functional units of human organs. sciopen.comamerigoscientific.com These microfluidic devices can culture human cells in a way that recapitulates the physiological and mechanical conditions of a living organ, such as a liver, lung, or gut. nih.govasme.org This provides a superior platform for evaluating the effects of compounds compared to traditional 2D cell cultures. nih.gov

For a novel compound such as this compound, OoC systems can be instrumental in several key areas of preclinical assessment:

Metabolic Profiling: A "liver-on-a-chip" can be used to study the compound's metabolism. By introducing the compound into the microfluidic system containing primary human hepatocytes, researchers can identify potential metabolites and assess the rate of metabolic clearance. This is crucial for understanding the compound's stability and potential for drug-drug interactions. nih.gov

Bioavailability and Absorption: A "gut-on-a-chip" model can simulate the intestinal barrier, allowing for the assessment of the compound's permeability and absorption characteristics. This helps predict its potential for oral bioavailability. researchgate.net

Organ-Specific Toxicity: Single-organ chips (e.g., kidney, heart, lung) or multi-organ systems can be used to identify potential organ-specific toxicities at an early stage. nih.govresearchgate.net For instance, a "kidney-on-a-chip" could reveal potential nephrotoxic effects by monitoring cell health and barrier function after exposure to the compound.

The data generated from these systems provide a more accurate prediction of human responses than animal models, helping to de-risk compounds like this compound before extensive investment is made. amerigoscientific.com

Table 1: Exemplary Data Points from Organ-on-a-Chip Assessment of a Novel Indazole Compound

| Parameter Assessed | Organ-on-a-Chip Model | Endpoint Measured | Illustrative Finding for this compound |

| Hepatic Metabolism | Liver-on-a-Chip | Rate of compound depletion; Metabolite identification | Moderate clearance; Formation of two primary hydroxylated metabolites |

| Intestinal Permeability | Gut-on-a-Chip | Apparent Permeability Coefficient (Papp) | Papp value suggests moderate to high absorption potential |

| Cardiotoxicity | Heart-on-a-Chip | Spontaneous beating rate of cardiomyocytes | No significant change in beat rate at expected therapeutic concentrations |

| Nephrotoxicity | Kidney-on-a-Chip | Cell viability; Barrier integrity (TEER) | Minor decrease in cell viability only at very high concentrations |

In silico profiling uses computer-based simulations and quantitative structure-activity relationship (QSAR) models to predict the ADMET properties of a chemical compound based on its molecular structure. researchgate.netnih.gov This approach is exceptionally valuable in the early stages of drug discovery for screening large numbers of compounds and prioritizing candidates for further testing. audreyli.com For this compound, in silico tools can generate a comprehensive predictive profile.

The process involves using various software and web servers that contain algorithms trained on large datasets of known compounds. nih.gov Key properties predicted include:

Physicochemical Properties: Predictions for lipophilicity (logP), solubility, and pKa are foundational for understanding a compound's behavior.

Absorption and Distribution: Models can predict human intestinal absorption, blood-brain barrier penetration, and plasma protein binding. nih.gov

Metabolism: Computational tools can identify likely sites of metabolism on the molecule and predict which cytochrome P450 (CYP) enzymes are likely to be involved or inhibited. researchgate.net

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and potential for drug-induced liver injury (DILI).

While in silico predictions require subsequent experimental validation, they are crucial for flagging potential liabilities early. nih.gov For instance, a computational analysis of indazole derivatives might involve molecular docking studies to predict binding affinity to therapeutic targets or off-target proteins, alongside ADMET predictions to ensure a favorable drug-like profile. researchgate.net This computational screening allows for the modification and optimization of lead compounds before committing to costly and time-consuming synthesis and in vitro testing. audreyli.com

Table 2: Illustrative In Silico ADMET Profile for this compound

| ADMET Property | Predicted Parameter | Predicted Value/Outcome | Implication for Development |

| Absorption | Human Intestinal Absorption (HIA) | High | Likely good oral absorption |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Low potential for CNS side effects |

| Plasma Protein Binding | > 90% | High, may affect free drug concentration | |

| Metabolism | CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of interaction with common drugs | |

| Excretion | Aqueous Solubility (logS) | -4.5 | Low solubility, may require formulation work |

| Toxicity | hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

Future Research Directions and Translational Potential of 3 Benzyl 2 Cyclohexylindazole Scaffolds

Design of Advanced Indazole Derivatives with Tuned Selectivity

A key challenge in drug development is achieving target selectivity to minimize off-target effects. For the 3-Benzyl-2-cyclohexylindazole scaffold, future research will undoubtedly focus on the rational design of derivatives with enhanced selectivity for specific biological targets. This can be achieved by systematically modifying the benzyl (B1604629) and cyclohexyl rings, as well as the indazole core itself. For instance, introducing various substituents (e.g., halogens, hydroxyl, methoxy, or nitro groups) at different positions on the benzyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. Similarly, alterations to the cyclohexyl group, such as changing its conformation or adding functional groups, can fine-tune the compound's interaction with the target protein.

Structure-activity relationship (SAR) studies are central to this endeavor. By synthesizing a library of analogs and evaluating their biological activity, researchers can identify the key structural features responsible for potent and selective inhibition. For example, research on related 3-benzyl-indazole derivatives has shown that such modifications can lead to potent inhibitors of enzymes like cyclin-dependent kinases (CDKs), which are crucial in cancer therapy. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These powerful computational tools can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds, thereby accelerating the identification of promising drug candidates. In the context of this compound, AI and ML algorithms can be trained on existing data from other indazole derivatives to predict the properties of virtual compounds based on this scaffold.

This in silico approach allows for the rapid screening of thousands of potential derivatives without the need for laborious and costly synthesis and biological testing. Predictive models can guide the design of new molecules with a higher probability of success, focusing synthetic efforts on the most promising candidates. Furthermore, AI can be employed to analyze complex biological data, such as high-throughput screening results, to identify novel targets for indazole-based drugs.

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets simultaneously. This approach can be particularly beneficial for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold, with its distinct structural motifs, is well-suited for the development of multi-targeting agents.

Future research could focus on designing derivatives that concurrently inhibit multiple kinases or other key proteins involved in a disease pathway. For example, a single compound could be engineered to target both a protein kinase and a component of the DNA damage response pathway, potentially leading to synergistic therapeutic effects. nih.gov This strategy requires a deep understanding of the structural biology of the targets and the application of sophisticated computational modeling to design molecules with the desired multi-target profile.

Development of Novel Synthetic Routes for Sustainable Production

As promising drug candidates emerge, the development of efficient, cost-effective, and environmentally friendly synthetic methods becomes paramount. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future research in this area will focus on developing "green" and sustainable synthetic strategies for this compound and its derivatives.

This includes the exploration of catalyst-free reactions, the use of environmentally benign solvents, and the development of one-pot procedures that minimize waste and energy consumption. researchgate.netresearchgate.net For instance, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, offer an elegant and efficient way to construct diverse libraries of indazole derivatives. researchgate.net The development of such methods is not only economically advantageous but also aligns with the growing emphasis on sustainable practices in the pharmaceutical industry.

Role of this compound in Emerging Therapeutic Modalities

Beyond traditional small-molecule inhibitors, the this compound scaffold could find applications in emerging therapeutic modalities. One such area is targeted protein degradation, where bifunctional molecules known as PROTACs (Proteolysis-Targeting Chimeras) are used to selectively eliminate disease-causing proteins. A derivative of this compound could be designed to bind to a target protein of interest, while another part of the molecule recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

Another potential application is in the development of molecular probes for chemical biology research. Fluorescently labeled derivatives of this compound could be used to visualize the localization and dynamics of their target proteins within living cells, providing valuable insights into their biological function. Furthermore, the scaffold could be incorporated into photosensitizers for photodynamic therapy, a treatment modality that uses light to activate a drug and kill cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3-Benzyl-2-cyclohexylindazole?

- Methodology :

- Reaction Design : A common approach involves condensation reactions of substituted benzaldehydes with heterocyclic precursors (e.g., triazole derivatives) under reflux conditions. For example, glacial acetic acid catalyzes the reaction in absolute ethanol at reflux for 4 hours, followed by solvent evaporation and filtration .

- Catalytic Systems : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) with triphenylphosphine co-catalysts in dry Et₃N/THF mixtures are used for coupling reactions, often requiring inert atmospheres (argon) and controlled temperatures (55°C) .

Q. How is structural confirmation of this compound achieved?

- Analytical Techniques :

- Spectroscopy : ¹H/¹³C NMR and FTIR for functional group identification.

- Elemental Analysis : Comparative assessment of calculated vs. experimental C, H, and N percentages (e.g., ±0.05% deviation) validates purity .

- SMILES/InChI : Structural descriptors (e.g., SMILES:

c5c(ccc(c1ccc4c(c1)nnc4c3nc2ccccc2n3)c5CC)O) aid in database alignment and computational modeling .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Variables to Test :

- Catalyst Loading : Adjust Pd catalyst ratios (e.g., 0.26 mmol PdCl₂(PPh₃)₂) and co-catalysts (e.g., CuI at 0.13 mmol) to balance reactivity and side reactions .

- Solvent Systems : Compare polar aprotic solvents (THF) vs. alcohols (ethanol) for solubility and reaction kinetics.

- Reaction Time : Extended reflux durations (e.g., 48 hours) may improve cyclization but risk decomposition .

- Data Table : Comparative Reaction Conditions

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | Ethanol | Et₃N/THF (1:1) |

| Temperature | Reflux (~78°C) | 55°C |

| Catalyst | Acetic acid | PdCl₂(PPh₃)₂ |

| Purification | Filtration | Chromatography |

Q. How to resolve contradictions in reported biological activity data?

- Approach :

- Replicate Assays : Use orthogonal bioassays (e.g., enzyme inhibition vs. cell viability) to validate target specificity.

- Control Variables : Standardize solvent/DMSO concentrations and cell lines to minimize batch variability.

- Statistical Rigor : Apply ANOVA or t-tests to assess significance of discrepancies, referencing qualitative research frameworks for iterative data reconciliation .

Q. What strategies support structure-activity relationship (SAR) studies for indazole derivatives?

- Methodological Framework :

- Core Modifications : Substitute benzyl/cyclohexyl groups with bioisosteres (e.g., benzimidazole analogs) to probe steric/electronic effects .

- Functional Group Screening : Introduce halogens (e.g., Cl, F) or electron-withdrawing groups at the indazole C-3/C-6 positions to assess binding affinity trends .

Q. How to evaluate compound stability under physiological conditions?

- Protocol :

- Stress Testing : Incubate this compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and serum at 37°C for 24–72 hours.

- Analytical Monitoring : Track degradation via HPLC-MS and compare retention times with fresh samples.

- Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.